1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone

Medicinal chemistry Solubility prediction Chromatography method development

This para-substituted phenylboronic acid pinacol ester uniquely combines a Suzuki–Miyaura-reactive boronate with a ketone carbonyl that enables orthogonal, chemoselective transformations (reduction, reductive amination, oximation) in the presence of the intact boronate ester—a dual-handle capability absent in acetyl, acetonitrile, or tert-butyl acetate analogs. Validated as a key intermediate in Daiichi Sankyo's osteoporosis-targeting patent (US08410273B2), this ≥98%-pure building block eliminates in-house borylation of 4-bromophenoxyacetone, saving 2–3 development days and Pd-catalyst costs. Its intermediate LogP (1.95) and TPSA (44.76 Ų) ensure standard workup and purification. Ideal for medicinal chemists constructing biaryl libraries with a secondary ketone diversification point or exploring AChE pharmacophore SAR.

Molecular Formula C15H21BO4
Molecular Weight 276.14 g/mol
CAS No. 1248556-15-1
Cat. No. B1468225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone
CAS1248556-15-1
Molecular FormulaC15H21BO4
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C
InChIInChI=1S/C15H21BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
InChIKeyOQMFBTJWCUIMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone (CAS 1248556-15-1): Procurement-Relevant Compound Profile


1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is a para-substituted phenylboronic acid pinacol ester featuring a phenoxyacetone motif. The molecule contains two synthetically orthogonal reactive centers: a pinacol boronate ester amenable to Suzuki–Miyaura cross-coupling and a ketone carbonyl that can undergo nucleophilic addition, reductive amination, or reduction. With a molecular formula of C₁₅H₂₁BO₄ and a molecular weight of 276.14 g·mol⁻¹, the compound is supplied as a research-grade building block at ≥98% purity and requires storage sealed in dry conditions at 2–8 °C . Its bifunctional architecture positions it as a versatile intermediate for medicinal chemistry and chemical biology applications, particularly where sequential derivatization of the boron and ketone handles is desired .

Why Generic Substitution Fails for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone: Structural and Functional Differentiation from In-Class Analogs


Despite sharing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl core with numerous commercial building blocks, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone cannot be interchangeably substituted. The para-phenoxyacetone substituent imparts a distinct combination of hydrogen-bond acceptor count, polar surface area, lipophilicity, and rotatable-bond flexibility that differs measurably from its closest analogs, including the acetonitrile, acetyl, and tert-butyl acetate congeners . These physicochemical differences translate into altered chromatographic behavior, differential solubility in reaction media, and non-equivalent partitioning between aqueous and organic phases during extractive workups. Moreover, the ketone carbonyl offers a uniquely orthogonal functional handle—capable of undergoing chemoselective transformations (reduction, oximation, reductive amination) in the presence of the intact boronate ester—that is absent in the acetonitrile and acetyl analogs. Selection of a generic in-class replacement without accounting for these quantifiable differences risks synthetic failure, lower isolated yields, and compromised downstream purity profiles.

Quantitative Differentiation Evidence: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: Ketone-Containing Boronate vs. Acetonitrile and Acetyl Analogs

The target compound possesses four hydrogen-bond acceptor sites (4 H_Acceptors), compared with three (3) for the acetonitrile analog [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile (CAS 475272-13-0) and three (3) for the acetyl analog 4-acetylphenylboronic acid pinacol ester (CAS 171364-81-1) [1]. This difference arises from the ketone oxygen providing an additional lone-pair donor. The higher H-acceptor count directly influences hydrogen-bonding capacity with protic solvents, affecting retention times on normal-phase chromatography and solubility in alcohol-containing mobile phases. A user selecting the nitrile analog for a synthetic sequence requiring an intermediate H-bond acceptor profile would obtain a compound with measurably reduced capacity for hydrogen-bond interactions, potentially altering reaction kinetics in hydrogen-bond-donating media.

Medicinal chemistry Solubility prediction Chromatography method development

Lipophilicity: Moderate LogP Balances Aqueous Compatibility and Organic-Phase Partitioning

The target compound exhibits a LogP of 1.9536, positioning it between the more hydrophilic acetonitrile analog (LogP 1.88818) and the more lipophilic acetyl analog (LogP 2.1884) [1]. This intermediate lipophilicity provides practical advantages: sufficient organic-solvent solubility for Suzuki–Miyaura coupling reactions conducted in toluene/THF mixtures, while retaining enough aqueous compatibility for extractive workups. The tert-butyl ester analog (CAS 769968-17-4) is substantially more lipophilic (LogP 4.055), limiting its utility in aqueous-compatible reaction conditions . For medicinal chemistry programs requiring intermediates with a balanced logD profile for downstream biological testing, the target compound's LogP of ~1.95 represents a favorable midpoint relative to its more polar and more lipoidal alternatives.

ADME prediction Reaction solvent partitioning Extractive workup optimization

Polar Surface Area: Intermediate TPSA Enables Tractable Normal-Phase Chromatography

The target compound has a topological polar surface area (TPSA) of 44.76 Ų, which is lower than the acetonitrile analog (TPSA 51.48 Ų) but higher than the acetyl analog (TPSA 35.53 Ų) . In practical terms, a TPSA of 44.76 Ų places the compound in a range that balances silica-gel column retention with elution under standard hexane/ethyl acetate gradients. The acetonitrile analog, with its more polar nitrile group, frequently requires more aggressive gradient conditions (higher ethyl acetate content or addition of methanol), while the acetyl analog tends to elute earlier, reducing resolution from less polar side products. For procurement decisions, the target compound's intermediate TPSA translates to predictable, reproducible chromatographic purification without the need for specialized gradients or additives.

Chromatographic purification Membrane permeability Drug-likeness optimization

Rotatable Bond Flexibility: Enhanced Conformational Sampling vs. Acetyl Analog

The target compound contains four rotatable bonds (Rotatable_Bonds 4), compared with only one rotatable bond for the acetyl analog (CAS 171364-81-1) where the acetyl group is directly attached to the phenyl ring . The phenoxyacetone side chain introduces an –O–CH₂–C(=O)–CH₃ linker that is inherently more flexible than the direct acetylphenyl attachment. This increased conformational freedom is significant for medicinal chemistry applications where the boronate ester serves as a handle for library construction: the target compound can sample a wider range of three-dimensional orientations during Suzuki coupling, potentially yielding diverse biaryl conformations. For structure-based drug design, the greater rotatable-bond count provides additional torsional degrees of freedom that may be required to access specific binding-pocket geometries.

Conformational analysis Molecular docking Structure–activity relationships

Orthogonal Functional Handle: Chemoselective Ketone Reactivity Retained with Intact Boronate Ester

The ketone carbonyl of the target compound has been demonstrated to undergo chemoselective sodium borohydride reduction to the corresponding secondary alcohol with complete preservation of the pinacol boronate ester, as described in US Patent US08410273B2. In this procedure, the compound (530 mg) was reduced with NaBH₄ (94 mg) in ethanol at 0 °C to room temperature, yielding the boronate-bearing alcohol in 91% isolated yield after silica-gel chromatography (hexane/ethyl acetate gradient) [1]. In contrast, the acetyl analog (CAS 171364-81-1) and the acetonitrile analog (CAS 475272-13-0) lack a reducible carbonyl that is orthogonal to the boronate ester—the acetyl group itself can undergo reduction under similar conditions, and the nitrile cannot be selectively reduced without boronate ester hydrolysis. This chemoselectivity proof-of-concept establishes the target compound as a privileged intermediate when a synthetic sequence requires ketone derivatization without disturbing the boronate coupling handle.

Chemoselective synthesis Boronate ester compatibility Patent intermediate utility

Purity Specification: ≥98% Enables Reliable Stoichiometry Without Titration

The target compound is routinely supplied at ≥98% purity (HPLC/GC) as specified by multiple independent vendors . In comparison, the acetonitrile analog is typically offered at 95% purity , and the tert-butyl ester analog at 95%+ . A 3% purity differential may appear modest, but in palladium-catalyzed cross-coupling chemistry where the boronate ester is employed as the limiting reagent at 1.0–1.2 equivalents, a 95% purity translates to a potential 5% under-delivery of active coupling partner, which can reduce isolated yields by a comparable margin. For procurement workflows requiring reproducible, publication-quality yields without pre-reaction purification or boronate ester titration, the target compound's higher guaranteed purity specification reduces batch-to-batch variability and ensures accurate stoichiometric calculations.

Synthetic reliability Stoichiometry control Quality assurance

Best Research and Industrial Application Scenarios for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone (CAS 1248556-15-1)


Sequential Biaryl Library Construction via Suzuki Coupling Followed by Ketone Derivatization

The target compound is optimally suited for medicinal chemistry programs requiring rapid construction of biaryl libraries where the ketone moiety serves as a secondary diversification point. In this workflow, the pinacol boronate ester is first engaged in a Suzuki–Miyaura coupling with an aryl halide to install a biaryl scaffold; the intact ketone is subsequently derivatized by reductive amination, Grignard addition, or oximation to generate structurally diverse analogs. The demonstrated 91% chemoselective ketone reduction yield with intact boronate ester [1] validates the feasibility of orthogonal functionalization sequences. This dual-handle approach is not accessible using the acetyl analog (where the ketone is directly attached to the phenyl ring and is conformationally rigid) or the acetonitrile analog (which lacks a readily derivatizable carbonyl). The intermediate LogP (1.95) and TPSA (44.76 Ų) further ensure that both the Suzuki coupling and the subsequent ketone modification can be performed under standard reaction and purification conditions without requiring specialized solvent systems.

Synthesis of Bone-Metabolism-Targeted Compound Libraries Utilizing the Phenoxyacetone Motif

Patent US08410273B2, assigned to Daiichi Sankyo, specifically employed the target compound as an intermediate in the synthesis of cyclic compounds with substituted phenyl groups for the prevention and treatment of bone-metabolism disorders such as osteoporosis [1]. The phenoxyacetone moiety, after reduction or derivatization, contributes to the pharmacophore required for osteogenic activity. Researchers engaged in bone-metabolism or related GPCR-targeted drug discovery can procure the target compound to access a validated intermediate scaffold, rather than building the phenoxyacetone-boronate architecture de novo. The compound's ≥98% commercial purity ensures that material charged directly into multi-step patent syntheses meets the stoichiometric precision required for reproducible yields, avoiding the batch-to-batch variability associated with lower-purity alternatives.

Acetylcholinesterase (AChE) Inhibitor Precursor Development via Biaryl Extension

The parent compound phenoxyacetone (CAS 621-87-4) is a known competitive inhibitor of acetylcholinesterase (AChE) [2]. The target compound extends this pharmacophore by incorporating a para-boronate ester that enables Suzuki–Miyaura elaboration into biaryl phenoxyacetone derivatives. This allows systematic exploration of the aromatic substituent space adjacent to the phenoxyacetone AChE pharmacophore, an SAR dimension inaccessible from simple phenoxyacetone. The four rotatable bonds of the target compound provide conformational flexibility that may be essential for accommodating diverse biaryl binding orientations within the AChE active-site gorge. This scenario is particularly relevant for structure–activity relationship studies where the boronate ester serves as a traceless linker for introducing substituted aryl groups via cross-coupling, followed by biological evaluation of the resulting biaryl phenoxyacetones.

Process Chemistry Scale-Up of API Intermediates Requiring High-Purity Boronate Esters

For process chemistry groups scaling up active pharmaceutical ingredient (API) intermediates, the target compound offers a commercially available, ≥98%-pure boronate ester building block that eliminates the need for in-house Miyaura borylation of 4-bromophenoxyacetone. The documented synthesis route—borylation of 4-bromophenol followed by alkylation with chloroacetone—is detailed in US08410273B2 [1] and can serve as a reference for troubleshooting or further optimization. The compound's storage requirement (sealed, dry, 2–8 °C) is standard for pinacol boronates, and its moderate LogP (1.95) facilitates straightforward extractive workup after coupling reactions. Procurement of the pre-formed boronate ester, rather than synthesizing it on-demand, reduces development timelines by an estimated 2–3 working days and avoids the palladium-catalyst and bis(pinacolato)diboron costs associated with in-house borylation.

Quote Request

Request a Quote for 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.